molecular formula C14H13F2NO B2903694 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline CAS No. 2580214-74-8

3-[2-(Difluoromethoxy)phenyl]-5-methylaniline

Cat. No.: B2903694
CAS No.: 2580214-74-8
M. Wt: 249.261
InChI Key: VEWJRXZTZTUQJV-UHFFFAOYSA-N
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Description

3-[2-(Difluoromethoxy)phenyl]-5-methylaniline is a chemical building block of interest in medicinal chemistry and drug discovery. This aniline derivative features a difluoromethoxy group attached to a phenyl ring, a motif known to enhance the properties of potential therapeutic agents. The incorporation of fluorine atoms and difluoromethoxy groups into organic molecules is a well-established strategy in pharmaceutical development. These groups can significantly improve a compound's metabolic stability, membrane permeability, and lipophilicity, which are critical factors for oral bioavailability . The difluoromethoxy group, in particular, can act as a hydrogen bond donor, potentially enhancing a drug candidate's affinity and specificity for its biological target . While specific biological data for this compound may be limited, its molecular structure suggests utility as a versatile intermediate. Researchers can employ it in the synthesis of more complex molecules, such as protease inhibitors or other bioactive heterocycles. It is well-suited for exploration in structure-activity relationship (SAR) studies, particularly in optimizing the properties of lead compounds targeting various diseases. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

3-[2-(difluoromethoxy)phenyl]-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c1-9-6-10(8-11(17)7-9)12-4-2-3-5-13(12)18-14(15)16/h2-8,14H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWJRXZTZTUQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the attachment of the methylaniline group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-mediated stepwise difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Difluoromethoxy)phenyl]-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(Difluoromethoxy)phenyl]-5-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activities or receptor interactions, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and reported activities of 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline and related compounds:

Compound Name Substituents Molecular Weight Biological Activity/Application Key References
This compound - 2-(Difluoromethoxy)phenyl
- 5-methyl
257.26 (estimated) Inferred potential as a PDE4 inhibitor or intermediate (structural analogy to roflumilast derivatives)
2-(Difluoromethoxy)-5-methylaniline - 2-(Difluoromethoxy)
- 5-methyl
173.16 Intermediate in synthesis (exact biological role unspecified)
2-Fluoro-5-methylaniline - 2-Fluoro
- 5-methyl
141.15 Building block for pharmaceuticals or agrochemicals
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline - 2-(3-Methoxyphenoxy)
- 5-(CF₃)
283.24 Research chemical (application unspecified)
Roflumilast - 3-Cyclopropylmethoxy
- 4-difluoromethoxy
- Benzamide core
403.20 Potent PDE4 inhibitor (IC₅₀ = 0.8 nM); anti-inflammatory
2-Methoxy-5-methylaniline - 2-Methoxy
- 5-methyl
137.18 Analytical standard or synthetic precursor

Key Differences and Implications

Substituent Effects on Bioactivity: The difluoromethoxy group in this compound is electron-withdrawing, which may enhance stability against oxidative metabolism compared to methoxy or methyl groups . This property is critical in roflumilast, where the difluoromethoxy group contributes to its nanomolar potency against PDE4 .

Positional Isomerism :

  • The 3-[2-(Difluoromethoxy)phenyl] substitution in the target compound introduces a biphenyl motif, which could enhance binding affinity in enzyme pockets compared to simpler anilines (e.g., 2-Fluoro-5-methylaniline) .

Synthetic Utility :

  • Compounds like 2-(Difluoromethoxy)-5-methylaniline and 2-Methoxy-5-methylaniline are frequently used as intermediates. For example, describes a synthesis route for a related difluoromethoxy-containing isoxazole-aniline hybrid, highlighting the utility of such building blocks in drug discovery .

Research Findings and Limitations

  • Roflumilast () demonstrates the therapeutic impact of difluoromethoxy groups in PDE4 inhibition, with IC₅₀ values in the low nM range across leukocyte subtypes . However, this compound lacks direct activity data, necessitating caution in extrapolating results.

Biological Activity

3-[2-(Difluoromethoxy)phenyl]-5-methylaniline is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral properties. The compound is structurally related to several drug candidates, notably S-217622, which has been studied for its efficacy against SARS-CoV-2. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10F2NO\text{C}_{10}\text{H}_{10}\text{F}_2\text{N}O

This compound features a difluoromethoxy group attached to a phenyl ring, which is further substituted by a methyl group and an amine functional group. The presence of the difluoromethoxy moiety enhances lipophilicity and may influence its biological interactions.

Research indicates that the compound acts primarily as an inhibitor of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. The binding affinity of similar compounds has been characterized through various studies:

  • Binding Affinity : S-217622, a derivative closely related to this compound, exhibited an IC50 value of 0.013 μM against the 3CL protease, demonstrating potent inhibitory action .
  • Antiviral Activity : The EC50 value for S-217622 was reported at 0.37 μM, indicating effective antiviral activity in vitro .

Pharmacokinetics

The pharmacokinetic profile of this compound and its analogs suggests favorable characteristics for oral administration:

  • Metabolic Stability : Studies show high metabolic stability in human and rat liver microsomes (96% and 88%, respectively) .
  • Oral Bioavailability : High oral absorption rates (97%) were observed in animal models, supporting its potential as an effective oral therapeutic agent .
  • Clearance Rates : Low clearance rates (1.70 mL/min/kg in rats) suggest prolonged systemic exposure post-administration .

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of compounds related to this compound:

  • COVID-19 Treatment : In preclinical models, S-217622 demonstrated significant efficacy against SARS-CoV-2 infection in mice, with viral titers reaching near undetectable levels at doses ≥16 mg/kg .
    Dose (mg/kg)Viral Titer (log TCID50/mL)
    2>1.80
    8<1.80
    16Near lower limit
    32Near lower limit
  • Comparative Studies : The pharmacokinetic profiles were superior in non-rodent models (monkeys and dogs), with longer elimination half-lives (approximately 10 hours in monkeys and 30 hours in dogs), indicating potential for once-daily dosing regimens .

Q & A

Q. What are the optimal synthetic routes for 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

  • Synthetic Strategy: Start with a substituted aniline precursor (e.g., 5-methylaniline). Introduce the difluoromethoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, react 2-fluorophenol derivatives with difluoromethylating agents (e.g., ClCF₂O−) in the presence of a base (K₂CO₃ or Cs₂CO₃) .
  • Optimization: Use polar aprotic solvents (DMF, DMSO) at 80–120°C. Monitor reaction progress via HPLC or GC-MS to identify side products (e.g., over-fluorination). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield Enhancement: Catalytic systems like CuI/1,10-phenanthroline can accelerate coupling reactions. Control moisture rigorously to avoid hydrolysis of the difluoromethoxy group .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns. The difluoromethoxy group (−OCF₂H) shows characteristic ¹⁹F splitting (δ ~80–85 ppm, J₆₆ Hz) .
    • Mass Spectrometry: High-resolution MS (HRMS-ESI/TOF) to verify molecular ion ([M+H]⁺) and rule out impurities.
    • X-ray Crystallography: If crystals are obtainable, analyze to resolve stereoelectronic effects of the difluoromethoxy group on aromatic ring planarity .
  • Thermal Analysis: DSC/TGA to assess stability, with decomposition temperatures >200°C typical for fluorinated anilines .

Advanced Research Questions

Q. What computational approaches are effective in predicting the biological interactions of this compound?

Methodological Answer:

  • Electronic Structure Modeling: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting regions for hydrogen bonding (amine group) and hydrophobic interactions (difluoromethoxy) .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., cytochrome P450 enzymes). The difluoromethoxy group’s lipophilicity enhances membrane permeability, which can be quantified via logP calculations .
  • MD Simulations: Run 100-ns trajectories to assess binding stability in lipid bilayers or protein active sites, focusing on fluorine’s van der Waals interactions .

Q. How can conflicting reports on the compound’s biological activity be systematically addressed?

Methodological Answer:

  • Assay Validation:
    • Confirm compound purity (>95% via HPLC) to exclude off-target effects from impurities .
    • Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate binding affinity.
  • Metabolic Stability: Test in vitro liver microsomes to identify if rapid metabolism (e.g., deamination) explains variability in IC₅₀ values .
  • Structural Analogues: Compare activity with derivatives lacking the difluoromethoxy group to isolate its contribution to potency .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer:

  • Directing Groups: The −NH₂ group directs electrophiles (e.g., nitration, halogenation) to para positions. Protect the amine with acetyl if ortho substitution is desired .
  • Solvent Effects: Use low-polarity solvents (toluene) to favor kinetic control and meta/para ratios. Additives like BF₃·Et₂O can enhance electrophile activation .
  • In Situ Monitoring: Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

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